molecular formula C12H15NS B140347 5-Phenylpentyl isothiocyanate CAS No. 133920-05-5

5-Phenylpentyl isothiocyanate

Cat. No.: B140347
CAS No.: 133920-05-5
M. Wt: 205.32 g/mol
InChI Key: XTHYKVRNGUYFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpentyl isothiocyanate is a glucosinolate autolysis product . It is a new natural product identified in detailed analyses of horseradish autolysates . Its molecular formula is C12H15NS and it has a molecular weight of 205.32 g/mol.


Synthesis Analysis

The synthesis of isothiocyanates, including this compound, has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . Another method involves the transformation of anilines into isothiocyanates in the presence of CS2 .


Molecular Structure Analysis

The molecular structure of this compound can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .


Physical and Chemical Properties Analysis

Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions . Citric acid sugar esters and salad oils can increase the stability of isothiocyanates to some degree .

Mechanism of Action

Isothiocyanates, including 5-Phenylpentyl isothiocyanate, exhibit antimicrobial properties against human pathogens . Their antimicrobial mechanism of action occurs by affecting membrane integrity and enzymes involved in the redox balance and bacteria metabolism .

Safety and Hazards

Phenyl isothiocyanate, a related compound, is classified as a combustible liquid, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Although the antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented, little is known about their antimicrobial properties against human pathogens . Therefore, further studies are needed to evaluate the potential use of isothiocyanates to replace or support common antibiotics .

Properties

CAS No.

133920-05-5

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

5-isothiocyanatopentylbenzene

InChI

InChI=1S/C12H15NS/c14-11-13-10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

XTHYKVRNGUYFOS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCN=C=S

Canonical SMILES

C1=CC=C(C=C1)CCCCCN=C=S

133920-05-5

Synonyms

5-isothiocyanatopentylbenzene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.